

Historical development and clinical use of Pipazethate as a cough suppressant

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Compound of Interest

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Pipazethate: A Technical Examination of a Centrally Acting Antitussive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a 1-azaphenothiazine derivative, emerged in the mid-20th century as a novel, non-narcotic antitussive agent. Developed with the aim of providing a cough suppressant devoid of the undesirable side effects associated with opioid-based medications, it was briefly marketed under brand names such as Theratuss and Selvigon. This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and clinical use of **Pipazethate**. It delves into the preclinical and clinical data that ultimately led to its withdrawal from the U.S. market due to a lack of demonstrated efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of antitussive drugs, offering insights into the evaluation and challenges of bringing such agents to market.

Historical Development

Pipazethate was developed as a synthetic drug with the goal of providing relief from symptomatic cough in various acute and chronic respiratory conditions.^[1] Its development was

part of a broader movement in pharmacology to create effective medications without the addictive potential and other adverse effects of opioids like codeine.

The drug, chemically known as 2-(2-piperidinoethoxy)ethyl 10H-pyrido[3,2-b][2,3]benzothiazine-10-carboxylate, was approved by the U.S. Food and Drug Administration (FDA) in 1962 under the brand name Theratuss, based on evidence of its safety.^{[1][2]} However, its time on the market was short-lived. In 1972, the manufacturer, Bristol Myers Squibb, withdrew **Pipazethate** from the U.S. market after failing to provide sufficient evidence of its efficacy. Subsequent clinical studies had shown that at recommended dosages, **Pipazethate** did not significantly decrease cough frequency compared to a placebo. Despite its withdrawal from the U.S. market, **Pipazethate** has continued to be used in some developing countries.

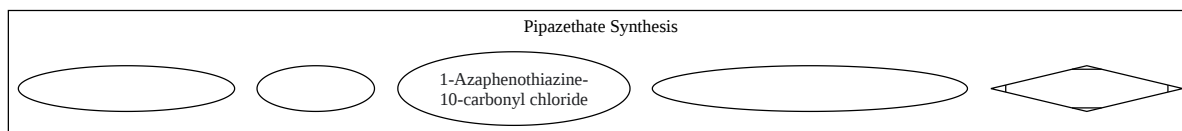
Synthesis of Pipazethate

The synthesis of **Pipazethate** involves a multi-step process starting from 1-azaphenothiazine. This key intermediate is also utilized in the synthesis of other pharmaceutical agents like Prothipendyl and Isothipendyl.

The synthesis pathway can be summarized as follows:

- **Formation of 1-Azaphenothiazine-10-carbonyl chloride:** 1-azaphenothiazine is reacted with phosgene. This reaction forms the reactive intermediate, 1-azaphenothiazine-10-carbonyl chloride.
- **Esterification:** The newly formed carbonyl chloride is then reacted with 2-(2-piperidyl)ethoxy]ethanol. This step results in the formation of the ester, **Pipazethate**.

A patented process for the preparation of **Pipazethate** describes the reaction of 1-azaphenothiazine with phosgene in the presence of pyridine or pyridine derivatives, followed by the reaction of the resulting 1-azaphenothiazine-10-carbonyl chloride with 2-(2-piperidinoethoxy)ethanol.



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Mechanism of Action

Pipazethate is classified as a centrally acting, non-narcotic antitussive agent. Its primary mechanism of action is the depression of the medullary cough center in the brainstem, which is responsible for initiating the cough reflex.

At the molecular level, the pharmacology of **Pipazethate** is complex and not fully elucidated. It is known to bind to the sigma-1 receptor with an IC_{50} value of 190 nM. The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions, and its interaction with **Pipazethate** is thought to contribute to the drug's antitussive effects.

Furthermore, some research suggests that **Pipazethate** may act as a potent GABA antagonist. By inhibiting the action of GABA, an inhibitory neurotransmitter, **Pipazethate** could potentially increase neuronal excitability in certain pathways, although how this relates to cough suppression is not entirely clear.

In addition to its central effects, **Pipazethate** is also thought to possess a mild local anesthetic effect on the respiratory tract, which may contribute to its cough-suppressing properties by reducing irritation in the airways.

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Clinical Use and Efficacy

Pipazethate was clinically investigated for its efficacy as a cough suppressant in both patients with existing cough and in healthy volunteers in whom cough was experimentally induced.

Clinical Trials

A notable double-blind study compared **Pipazethate** with a placebo in 70 patients with cough and 41 healthy subjects. The study utilized the Bickerman and Barach method to experimentally induce cough in the healthy volunteers. The results of this trial indicated that **Pipazethate** was no more effective than the placebo in reducing cough in either the patient group or the experimental cough model.

Study Population	Intervention	Outcome	Reference
70 patients with cough	Pipazethate vs. Placebo	No significant difference in cough reduction	
41 healthy subjects (induced cough)	Pipazethate vs. Placebo	No significant difference in cough reduction	

Adverse Effects

Infrequent side effects associated with **Pipazethate** use have been reported and include:

- Nausea
- Vomiting
- Drowsiness
- Fatigue
- Rash
- Tachycardia
- Seizures (in large doses)

Experimental Protocols

Induction of Experimental Cough (Bickerman and Barach Method)

The method developed by Bickerman and Barach was a key tool in the clinical evaluation of antitussive agents, including **Pipazethate**. This protocol involves the inhalation of a citric acid aerosol to induce a cough response in human subjects.

Detailed Methodology:

- **Tussigenic Agent:** A 10% to 20% solution of citric acid in saline is typically used.
- **Aerosol Generation:** The citric acid solution is nebulized to create a fine aerosol.
- **Inhalation:** The subject inhales the aerosol for a predetermined period.
- **Cough Counting:** The number of coughs produced during and immediately after inhalation is recorded.
- **Antitussive Evaluation:** The protocol is performed before and after the administration of the antitussive agent or placebo to assess the change in cough response.

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Conclusion

Pipazethate represents a noteworthy chapter in the history of antitussive drug development. Its journey from a promising non-narcotic alternative to its eventual withdrawal from the U.S. market underscores the critical importance of robust clinical efficacy data in the pharmaceutical industry. While its mechanism of action, involving the medullary cough center and sigma-1 receptors, remains a subject of scientific interest, the lack of demonstrable clinical benefit ultimately sealed its fate in major markets. The story of **Pipazethate** serves as a valuable case study for researchers and drug development professionals, highlighting the rigorous standards and challenges inherent in the development of new therapeutic agents.

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Address: 3281 E Guasti Rd

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